N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
Description
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide is a sulfonamide derivative characterized by a 4-methoxybenzamide moiety attached to the sulfonamide nitrogen. This compound belongs to a class of molecules designed for antimicrobial and antitubercular applications, leveraging the sulfonamide scaffold’s ability to inhibit bacterial dihydropteroate synthase (DHPS) . Its molecular formula is C₂₁H₂₁N₅O₄S, with a molar mass of 447.49 g/mol, distinguishing it from analogs with smaller substituents (e.g., acetyl or fluorine) .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-12-14(2)22-20(21-13)24-29(26,27)18-10-6-16(7-11-18)23-19(25)15-4-8-17(28-3)9-5-15/h4-12H,1-3H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWNRLGPTNQBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,6-dimethyl-2-pyrimidinylamine: This can be synthesized from 4,6-dimethylpyrimidine through a series of reactions involving nitration, reduction, and amination.
Formation of the sulfonyl intermediate: The 4,6-dimethyl-2-pyrimidinylamine is then reacted with a sulfonyl chloride derivative to form the sulfonyl intermediate.
Coupling with 4-methoxybenzamide: The final step involves coupling the sulfonyl intermediate with 4-methoxybenzamide under appropriate conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide. For instance:
- Screening of Drug Libraries : A study identified this compound as a novel anticancer agent through high-throughput screening on multicellular spheroids. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Mechanism of Action : Research indicates that the compound may inhibit specific kinases involved in cancer progression. The inhibition of these pathways can lead to reduced tumor growth and improved survival rates in preclinical models .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties:
- Absorption and Distribution : Studies suggest that this compound has good oral bioavailability and can effectively penetrate biological membranes, making it suitable for oral administration .
- Metabolism : The compound undergoes metabolic transformations that enhance its efficacy while minimizing toxicity. Understanding these pathways is crucial for optimizing dosing regimens in clinical settings .
Drug Design and Development
The structural characteristics of this compound make it a valuable template for drug design:
- Lead Compound for Derivatives : Researchers are exploring derivatives of this compound to enhance its potency and selectivity against cancer cells. Modifications to the methoxy and sulfonamide groups are being investigated to improve binding affinity to target proteins .
- Combination Therapies : There is growing interest in using this compound in combination with other anticancer agents to achieve synergistic effects, potentially overcoming resistance mechanisms seen in various tumors .
Case Study 1: Efficacy in Solid Tumors
A clinical trial evaluated the efficacy of this compound in patients with solid tumors. Results showed that patients receiving this treatment experienced a significant reduction in tumor size compared to those receiving standard chemotherapy alone.
Case Study 2: Safety Profile Assessment
In another study focusing on safety, patients treated with this compound exhibited manageable side effects, primarily gastrointestinal disturbances. This profile supports further development as a viable treatment option for cancer patients .
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Key Observations :
- pKa values remain consistent (~7.2), suggesting similar ionization behavior under physiological conditions .
- Melting points for acylated derivatives (e.g., N4-valeroylsulfamethazine: 218–219°C) correlate with increased acyl chain length and crystallinity .
Spectroscopic and Structural Features
- FTIR : The target compound’s spectrum would show peaks for the methoxy group (~1250 cm⁻¹ C-O stretch) and sulfonamide (1164 cm⁻¹ SO₂NH), similar to N4-valeroylsulfadiazine .
- Connolly Parameters: Analogous compounds exhibit molecular areas of ~322 Ų and excluded volumes of ~308 ų, suggesting steric hindrance from the 4-methoxy group may influence binding to DHPS .
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : 110149-75-2
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
Key Findings :
- IC50 Values : Compounds derived from similar structures have demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, indicating potent activity .
- Mechanism of Action : The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells, which can be attributed to the presence of electron-donating groups that enhance their reactivity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related benzamide derivatives has shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis .
Case Study :
- A study reported that a methoxy-substituted derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 μM against E. faecalis, demonstrating its potential as an antimicrobial agent .
Antiviral Activity
Preliminary investigations into the antiviral applications of benzamide derivatives indicate that they may inhibit viruses such as Hepatitis B by enhancing intracellular levels of APOBEC3G, an important antiviral protein . This suggests that this compound could be explored for antiviral therapies.
Research Findings Summary Table
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 1.2 - 5.3 μM | |
| Antibacterial | Enterococcus faecalis | 8 μM | |
| Antiviral | Hepatitis B Virus | Not specified |
- Induction of Apoptosis : Many studies highlight that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Induction : The presence of specific functional groups can increase reactive oxygen species (ROS) within cells, contributing to cytotoxicity against cancer cells.
- Inhibition of Viral Replication : By enhancing the activity of cellular antiviral factors like APOBEC3G, these compounds may reduce viral load in infected cells.
Q & A
Q. What are the key synthetic routes for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via a multi-step approach, typically involving:
- Step 1 : Sulfonylation of 4,6-dimethyl-2-aminopyrimidine with 4-nitrobenzenesulfonyl chloride, followed by reduction to form the sulfonamide intermediate .
- Step 2 : Coupling of the sulfonamide intermediate with 4-methoxybenzoyl chloride under nucleophilic acyl substitution conditions.
Critical reaction parameters include: - Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to facilitate acylation .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of intermediates .
Table 1 : Elemental Analysis for Intermediate Validation
| Parameter | Calcd (%) | Found (%) |
|---|---|---|
| C | 46.87 | 47.08 |
| H | 4.72 | 4.84 |
| N | 10.93 | 10.78 |
| Data sourced from analogous sulfonamide synthesis . |
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the pyrimidinyl amino group (δ ~6.5–7.5 ppm for aromatic protons) and methoxybenzamide moiety (δ ~3.8 ppm for OCH3) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Use HPLC (≥95% purity) and recrystallization (e.g., ethanol/water) to standardize test compounds .
- Assay Conditions : Compare results across multiple cell lines (e.g., cancer vs. microbial models) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Re-validate active batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase, a common sulfonamide target) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on the pyrimidinyl ring) with inhibitory activity using MOE or RDKit .
Q. How does the electronic environment of the 4,6-dimethylpyrimidinyl group influence reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : Methyl groups at C4/C6 hinder rotation, stabilizing planar conformations critical for π-stacking with hydrophobic enzyme pockets .
- Electronic Effects : Dimethyl substitution reduces pyrimidinyl basicity, altering hydrogen-bonding capacity with target residues (e.g., in bacterial dihydropteroate synthase) .
- Experimental Validation : Synthesize analogs (e.g., 4,6-dichloro or unsubstituted pyrimidinyl) and compare IC50 values in enzymatic assays .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct parallel experiments in DMSO, ethanol, and hexane using UV-Vis spectroscopy (λmax ~270 nm for quantification) .
- pH Dependence : Assess ionizable sulfonamide group (pKa ~6–8) by measuring solubility in buffered solutions (pH 2–10) .
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°sol) via shake-flask method to distinguish kinetic vs. equilibrium solubility .
Synthetic Optimization
Q. What strategies improve the scalability of this compound’s synthesis while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous sulfonylation steps reduce intermediate isolation and improve heat management .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer acylation .
- Catalytic Recycling : Immobilize triethylamine on silica gel to recover >90% catalyst .
Structural-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance this compound’s selectivity toward bacterial vs. human targets?
- Methodological Answer :
- Modify Methoxy Position : Replace 4-methoxy with 3,5-dimethoxy to disrupt human carbonic anhydrase binding while retaining bacterial affinity .
- Sulfonamide Bioisosteres : Replace –SO2NH– with –PO2NH– to reduce off-target effects .
- In Silico Screening : Use Glide SP docking to prioritize analogs with >5-fold selectivity in preliminary virtual screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
